molecular formula C8H8N2O5 B1333893 Methyl 6-methoxy-5-nitronicotinate CAS No. 59237-49-9

Methyl 6-methoxy-5-nitronicotinate

Cat. No. B1333893
CAS RN: 59237-49-9
M. Wt: 212.16 g/mol
InChI Key: YVGHVJUGJZGYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methoxy-5-nitronicotinate (M6MN) is a nitro-containing compound that has been used in a variety of scientific research applications. It is an important compound in organic chemistry as it has a wide range of applications and can be used as an intermediate in a variety of synthetic reactions. M6MN is a colorless, crystalline solid with a molecular weight of 169.14 g/mol and a melting point of 91-93°C. It is soluble in water and alcohols, and is insoluble in ethers and hydrocarbons.

Scientific Research Applications

Anticoccidial Activity

Methyl 6-methoxy-5-nitronicotinate and its analogues have been studied for their potential as anticoccidial agents. Research by Morisawa et al. (1977) found that certain nitronicotinamide compounds, closely related to this compound, showed significant activity against Eimeria tenella, a parasite causing coccidiosis in poultry. This study highlights the potential use of these compounds in veterinary medicine for the treatment of coccidiosis.

Directive Effects in Nitration Reactions

The compound has relevance in the study of nitration reactions. Heindel et al. (1969) investigated the effects of substituents like methyl and methoxy in directing the nitronium ion in nitration reactions of quinolines, which are structurally related to this compound. Their research, found in this study, provides valuable insights into the orientation effects in chemical synthesis involving nitro compounds.

Antitumor and Antimicrobial Properties

Compounds structurally similar to this compound have been isolated from marine endophytic fungi and shown to possess moderate antitumor and antimicrobial activities. The study by Xia et al. (2011) exemplifies the potential of these compounds in the development of new pharmaceutical agents.

Solid-State NMR Spectroscopy

The use of this compound analogues in the study of solid-state NMR spectroscopy has been documented. In research conducted by Heise et al. (1999), nitronylnitroxide radicals with methoxy substituents were investigated, providing insights into the electronic structure and spin distribution of these compounds.

Antibacterial, Antifungal, and Antialgal Properties

Research on nitronaphthalenes, which share functional groups with this compound, has shown significant antibacterial, antifungal, and antialgal properties. The work of Krohn et al. (2008) demonstrates the potential of these compounds in creating new treatments for various infections.

Safety and Hazards

The safety information for Methyl 6-methoxy-5-nitronicotinate includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols .

properties

IUPAC Name

methyl 6-methoxy-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-14-7-6(10(12)13)3-5(4-9-7)8(11)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGHVJUGJZGYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372623
Record name methyl 6-methoxy-5-nitronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59237-49-9
Record name methyl 6-methoxy-5-nitronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium methoxide in methanol (82.65 mL of a 1 M solution) is added slowly to a stirred solution of methyl 6-chloro-5-nitronicotinate (17 g) in anhydrous methanol (250 mL) and the mixture stirred for 8 hours. The mixture is concentrated, the residue treated with water and then extracted into ethyl acetate. The extracts are washed with water, treated with decolourising charcoal and dried (MgSO4). Concentration afforded methyl 6-methoxy-5-nitronicotinate (9.8 g) as an orange solid. Recrstallisation from cyclohexane afforded white needles, m.p.118-9° C.
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.